molecular formula C27H22ClN3O2S2 B11512547 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one

6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one

Cat. No.: B11512547
M. Wt: 520.1 g/mol
InChI Key: KSJBTVLLXPIOAA-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidin-4-one core, which is substituted with a chlorophenyl group, a benzobbenzazepin-11-yl moiety, and a sulfanylmethyl group. The presence of these diverse functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Pyrimidin-4-one Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl halides or chlorophenylboronic acids in a palladium-catalyzed cross-coupling reaction.

  • Attachment of the Benzobbenzazepin-11-yl Moiety : This can be accomplished through nucleophilic substitution or addition reactions using suitable precursors.
  • Incorporation of the Sulfanylmethyl Group : This step may involve the use of thiols or disulfides in the presence of oxidizing or reducing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

  • Oxidation : The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : The carbonyl group in the pyrimidin-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles : Amines, thiols.

Major Products

  • Oxidation Products : Sulfoxides, sulfones.
  • Reduction Products : Hydroxyl derivatives.
  • Substitution Products : Amino or thiol-substituted derivatives.

Scientific Research Applications

6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzob

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : As a probe for studying biological processes involving sulfanyl and pyrimidin-4-one groups.
  • Medicine : Potential therapeutic applications due to its unique structural features.
  • Industry : As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The presence of the pyrimidin-4-one core suggests potential interactions with nucleic acids or proteins, while the sulfanyl groups may participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one : Unique due to the combination of chlorophenyl, benzobbenzazepin-11-yl, and sulfanylmethyl groups.
  • Other Pyrimidin-4-one Derivatives : May lack the specific combination of functional groups present in the target compound.
  • Other Sulfanyl Compounds : May not contain the pyrimidin-4-one core or the benzobbenzazepin-11-yl moiety.

Uniqueness

The uniqueness of 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one lies in its complex structure, which combines multiple functional groups that may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22ClN3O2S2

Molecular Weight

520.1 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C27H22ClN3O2S2/c28-20-11-13-22(14-12-20)34-16-21-15-25(32)30-27(29-21)35-17-26(33)31-23-7-3-1-5-18(23)9-10-19-6-2-4-8-24(19)31/h1-8,11-15H,9-10,16-17H2,(H,29,30,32)

InChI Key

KSJBTVLLXPIOAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

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